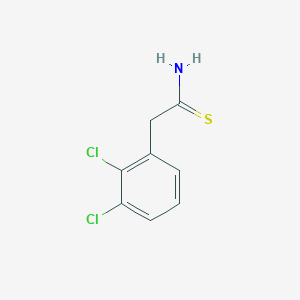

2-(2,3-Dichlorophenyl)thioacetamide

Description

2-(2,3-Dichlorophenyl)thioacetamide is a sulfur-containing acetamide derivative characterized by a thioacetamide (-NHCOS-) group and a 2,3-dichlorophenyl aromatic ring. The sulfur atom in the thioacetamide group distinguishes it from conventional acetamides, influencing its electronic properties, hydrogen-bonding capacity, and reactivity .

Properties

Molecular Formula |

C8H7Cl2NS |

|---|---|

Molecular Weight |

220.12 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7Cl2NS/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H2,11,12) |

InChI Key |

CQISWWFJLHJASS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The structural features of 2-(2,3-Dichlorophenyl)thioacetamide suggest potential antimicrobial and anticancer activities. Compounds with similar thiazole structures have been documented to exhibit significant biological activities, including antibacterial and antifungal properties.

A study by Evren et al. (2019) developed novel thioacetamides related to thiazole derivatives and tested them against various cancer cell lines. Their findings indicated that certain compounds demonstrated strong selectivity against specific cell lines with notable IC50 values, suggesting that derivatives of thioacetamide could be promising candidates for further research in cancer therapy .

Structure-Activity Relationship Studies

Exploring Derivative Efficacy

The efficacy of 2-(2,3-Dichlorophenyl)thioacetamide can be evaluated through structure-activity relationship (SAR) studies. Research indicates that modifications on the thiazole ring can significantly influence biological activity. For instance, the presence of halogen substituents has been shown to enhance lipophilicity and biological activity .

A comparative analysis of structurally similar compounds highlights the unique properties conferred by the dichlorophenyl substitution on the thiazole ring. This substitution may lead to distinct pharmacological profiles, making it a subject of interest for drug development.

Case Studies and Experimental Data

In Vitro Studies on Anticancer Activity

Recent experimental studies have focused on the anticancer properties of thiazole derivatives. For example, a series of thiazole-integrated pyridine derivatives were synthesized and tested for their antitumor activity against several cancer cell lines, revealing promising results .

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Compound 19 | Structure | Strong anticancer activity (IC50 = 23.30 ± 0.35 mM) |

| Compound 22 | Structure | Excellent growth inhibition (IC50 = 2.01 µM) |

These findings underscore the potential for derivatives of 2-(2,3-Dichlorophenyl)thioacetamide to serve as effective anticancer agents.

HIV-1 Inhibition Studies

Further investigations into related compounds have shown that thioacetamide derivatives can exhibit antiviral properties, particularly against HIV-1. A study synthesized various thiazole-thioacetamide derivatives and evaluated their inhibitory potency against HIV-1 reverse transcriptase, revealing moderate to good effectiveness among several compounds .

This suggests that 2-(2,3-Dichlorophenyl)thioacetamide or its derivatives could potentially be explored for antiviral applications.

Conclusion and Future Directions

The applications of 2-(2,3-Dichlorophenyl)thioacetamide span multiple domains, including medicinal chemistry and virology. Its structural characteristics lend it potential as an antimicrobial and anticancer agent, warranting further investigation through SAR studies and biological assays.

Future research should focus on:

- Synthesis of Derivatives : Exploring various substitutions to enhance biological activity.

- In Vivo Studies : Evaluating the therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Structural Effects

The position of chlorine substituents on the phenyl ring and the nature of the amide/thiocarbamide group critically influence molecular conformation and intermolecular interactions. Key comparisons include:

Table 1: Structural Comparison of Dichlorophenyl-Substituted Acetamides/Thioacetamides

Key Findings :

- Chlorine Position : 2,3-dichloro substitution (as in 2-(2,3-Dichlorophenyl)thioacetamide) creates steric hindrance and electronic effects distinct from 2,6-dichloro derivatives. For example, 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a 79.7° twist between the dichlorophenyl and thiazol rings, influencing crystal packing and stability .

- For instance, 23DCPCA forms N–H⋯O hydrogen-bonded chains, while thioacetamides may rely on weaker S-mediated interactions .

Preparation Methods

Esterification-Amidation via Thioacetic Acid Intermediates

The most widely documented approach involves the esterification of 2-(2,3-dichlorophenyl)thioacetic acid followed by amidation. Adapted from US7186860B2, this method employs alcohols (C1–C6 alkyl) and catalytic acids (e.g., sulfuric or p-toluenesulfonic acid) to form intermediate esters, which are subsequently reacted with ammonia.

Reaction Scheme:

-

Esterification:

-

Amidation:

Optimized Conditions:

-

Alcohols: Methanol or ethanol (60–90°C, reflux).

-

Ammonia Delivery: Bubbling gaseous ammonia at 1.5–2 kg pressure ensures complete conversion.

Example:

2-(2,3-Dichlorophenyl)thioacetic acid (100 g) in methanol with H2SO4 (20 mL) yielded 90–95 g of product (HPLC purity: 95–98%, mp 104–110°C).

Isothiouronium Salt Route

EP1260501A1 describes a three-step synthesis starting from 2,3-dichlorobenzyl alcohol, thiourea, and chloroacetamide. This method avoids toxic reagents and achieves 67% overall yield.

Key Steps:

-

Isothiouronium Salt Formation:

-

Alkylation with Chloroacetamide:

Process Details:

-

Reaction Temperature: 60–70°C for 4–5 hours.

-

Workup: Filtration and recrystallization from methanol/water mixtures.

Catalytic Systems and Solvent Effects

Acid Catalysts in Esterification

Inorganic acids (e.g., H2SO4) and organic sulfonic acids (e.g., p-toluenesulfonic acid) are equally effective, but the latter reduces corrosion risks. Methanol as a solvent facilitates higher esterification rates due to its low boiling point (64.7°C) and polarity.

Comparative Data:

| Catalyst | Alcohol | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H2SO4 | Methanol | 94 | 98 |

| p-TsOH | Ethanol | 92 | 97 |

Solvent Selection for Amidation

Alcoholic solvents (methanol, ethanol) are preferred for ammonia solubility. Post-esterification, methanol removal via distillation improves amidation efficiency by reducing side reactions.

Analytical Characterization

Spectroscopic Validation

1H-NMR (CDCl3):

Industrial-Scale Adaptations

In-Situ Process Integration

Combining esterification and amidation in a single reactor reduces purification steps and increases throughput. US7186860B2 reports a 41% yield improvement using in-situ methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,3-Dichlorophenyl)thioacetamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A key intermediate, 2-chloro-N-(substituted phenyl)acetamide, is prepared by reacting 2-chlorophenyl derivatives with thioacetamide under acidic or reflux conditions. For example, guanidation of 2,3-dichlorophenyl ethanone using guanidine as an amine source under acidic conditions is a documented route . Intermediates are characterized using IR, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity . Elemental analysis is also critical for purity validation .

Q. What spectroscopic techniques are essential for confirming the structure of 2-(2,3-Dichlorophenyl)thioacetamide and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O, C-Cl, and thioamide S-C-N stretches) .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons adjacent to sulfur at δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

- X-ray Crystallography : Used for unambiguous structural confirmation, as demonstrated in related dichlorophenyl acetamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(2,3-Dichlorophenyl)thioacetamide in multi-step syntheses?

- Methodological Answer :

- Catalyst Selection : POCl₃ is effective for cyclization steps, enhancing reaction efficiency .

- Solvent Optimization : Ethanol or dioxane mixtures improve solubility during reflux .

- Temperature Control : Heating under reflux (70–80°C) minimizes side reactions like hydrolysis .

- Stoichiometry : A 1:1 molar ratio of 2-chlorophenyl precursors to thioacetamide reduces unreacted intermediates .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of 2-(2,3-Dichlorophenyl)thioacetamide derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for COX-2 inhibition ) and microbial strains (e.g., S. aureus ATCC 25923 for antimicrobial tests ).

- Structural Modifications : Introduce substituents (e.g., thiourea groups) to enhance selective bioactivity. For example, 2-(2,4-dichlorophenoxy)acetamide derivatives show COX-2 selectivity due to steric and electronic effects .

- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency thresholds .

Q. How do computational methods like molecular docking inform the design of 2-(2,3-Dichlorophenyl)thioacetamide derivatives for target-specific applications?

- Methodological Answer :

- Docking Software : Tools like AutoDock Vina predict binding affinities to targets (e.g., COX-2 active site ).

- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with Arg120 or hydrophobic interactions with Tyr355 in COX-2) .

- MD Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .

Q. What are the limitations of current synthetic methods for scaling up 2-(2,3-Dichlorophenyl)thioacetamide production in academic labs?

- Methodological Answer :

- Purification Challenges : Column chromatography is inefficient for large batches; switch to recrystallization using ethanol-dioxane .

- Hazard Mitigation : POCl₃ and chlorinated solvents require strict fume hood use and waste protocols .

- Yield Variability : Batch-to-batch inconsistencies may arise from trace moisture; use molecular sieves or anhydrous conditions .

Data Analysis and Validation

Q. How should researchers address inconsistencies in NMR data reporting for 2-(2,3-Dichlorophenyl)thioacetamide derivatives?

- Methodological Answer :

- Standardize Multiplicity Reporting : Include J-values for coupling patterns (e.g., J = 8.2 Hz for aromatic protons) to avoid misassignment .

- Deposit Raw Data : Use platforms like Zenodo or institutional repositories for peer validation .

- Cross-Validate with Crystallography : Resolve ambiguities (e.g., rotameric forms) via single-crystal X-ray structures .

Q. What analytical criteria confirm the purity of 2-(2,3-Dichlorophenyl)thioacetamide in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.